molecular formula C9H9FO B13551093 1-(3-Fluorophenyl)prop-2-en-1-ol

1-(3-Fluorophenyl)prop-2-en-1-ol

Cat. No.: B13551093
M. Wt: 152.16 g/mol
InChI Key: PXCYJOCWOIQBIT-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

1-(3-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6,9,11H,1H2

InChI Key

PXCYJOCWOIQBIT-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 3-fluorobenzaldehyde and acetone, followed by reduction of the resulting α,β-unsaturated ketone using sodium borohydride or other reducing agents . The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: 3-Fluorobenzaldehyde, 3-fluorobenzoic acid.

    Reduction: 1-(3-Fluorophenyl)propan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)prop-2-en-1-ol: Similar structure but with the fluorine atom at the para position.

    1-(2-Fluorophenyl)prop-2-en-1-ol: Similar structure but with the fluorine atom at the ortho position.

    1-(3-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: 1-(3-Fluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of the fluorine atom can also enhance the compound’s stability and biological activity compared to its non-fluorinated analogs .

Biological Activity

1-(3-Fluorophenyl)prop-2-en-1-ol, also known as (E)-3-(3-fluorophenyl)prop-2-en-1-ol, is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H9FO
  • Molecular Weight : 152.17 g/mol
  • Structure : The compound features a prop-2-en-1-ol moiety attached to a phenyl ring with a fluorine atom at the meta position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to its α,β-unsaturated carbonyl system. This allows it to act as a Michael acceptor, which can react with nucleophiles such as thiol groups in proteins. The presence of the fluorine atom enhances its affinity for biological membranes and receptors, potentially modulating enzyme activities and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, preliminary evaluations have suggested effective inhibition against pathogens such as Candida albicans and Staphylococcus aureus, with reported IC50 values ranging from 8.1 to 43.8 μM in different assays .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays conducted on breast cancer cell lines (e.g., MCF-7) revealed that this compound induces cytotoxic effects, leading to significant reductions in cell viability. The mechanism appears to involve destabilization of microtubules, which is critical for cell division .

Research Findings and Case Studies

Study ReferenceBiological ActivityIC50 Value (µM)Cell Line/Pathogen
Antimicrobial8.1Candida albicans
Anticancer10.8MCF-7 Breast Cancer
Antiproliferative43.8Various Cancer Lines

Case Study: Anticancer Evaluation

In a study examining various fluorinated compounds, this compound was identified as one of the more promising candidates due to its ability to significantly reduce cell proliferation in MCF-7 cells when compared to control groups . The study indicated that the compound's structural characteristics allow it to effectively bind to cellular targets involved in cancer progression.

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